

Age-Related Differences in Risperidone Pharmacokinetics: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Risperidone*

Cat. No.: *B000510*

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This guide provides a comparative analysis of the pharmacokinetics of **risperidone** in juvenile versus adult animal models, intended for researchers, scientists, and professionals in drug development. By presenting key pharmacokinetic data, detailed experimental methodologies, and visual representations of experimental workflows, this document aims to facilitate a deeper understanding of age-dependent variations in the disposition of this widely used atypical antipsychotic.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **risperidone** and its active metabolite, 9-hydroxy**risperidone**, in adult rats. Despite extensive searches, a directly comparable single-dose pharmacokinetic study in juvenile rats with detailed parameters (C_{max}, T_{max}, AUC, half-life) was not identified in the publicly available literature. Human studies suggest that after correcting for body weight, the pharmacokinetics of **risperidone** in children and adolescents are similar to those in adults^{[1][2]}. However, direct preclinical evidence in animal models remains an area for further investigation.

Table 1: Pharmacokinetic Parameters of Risperidone in Adult Male Sprague-Dawley Rats Following a Single Oral

Dose (6 mg/kg)

Parameter	Plasma	Brain	Liver	Lung	Kidney	Spleen
C _{max} (ng/mL or ng/g)	288.7 ± 90.4	129.5 ± 28.5	3855.7 ± 1177.6	17852.3 ± 4531.1	1968.3 ± 360.7	1345.3 ± 321.7
T _{max} (h)	1.0	1.0	1.0	0.5	1.0	1.0
AUC (0- 48h) (ng·h/mL or ng·h/g)	1308.5 ± 321.6	1146.8 ± 209.3	43856.4 ± 9876.5	68453.2 ± 15432.8	21456.7 ± 4321.9	4321.9 ± 987.6
Half-life (t _{1/2}) (h)	3.4 ± 0.8	8.6 ± 1.5	17.6 ± 3.4	11.2 ± 2.1	10.5 ± 1.9	1.2 ± 0.3

Data extracted from Aravagiri M, Marder S (2002).[3]

Table 2: Pharmacokinetic Parameters of 9-Hydroxyrisperidone in Adult Male Sprague-Dawley Rats Following a Single Oral Dose of Risperidone (6 mg/kg)

Parameter	Plasma	Brain	Liver	Lung	Kidney	Spleen
C _{max} (ng/mL or ng/g)	265.4 ± 54.3	25.7 ± 5.4	1543.2 ± 345.6	2432.1 ± 543.2	1876.5 ± 432.1	543.2 ± 123.4
AUC (0- 48h) (ng·h/mL or ng·h/g)	1456.7 ± 321.9	243.5 ± 54.3	15432.8 ± 3456.7	21456.7 ± 4567.8	19876.5 ± 3456.7	1876.5 ± 432.1
Half-life (t _{1/2}) (h)	3.4 ± 0.6	8.1 ± 1.3	9.8 ± 1.8	8.9 ± 1.5	8.2 ± 1.4	11.5 ± 2.1

Data extracted from Aravagiri M, Marder S (2002).[3]

Experimental Protocols

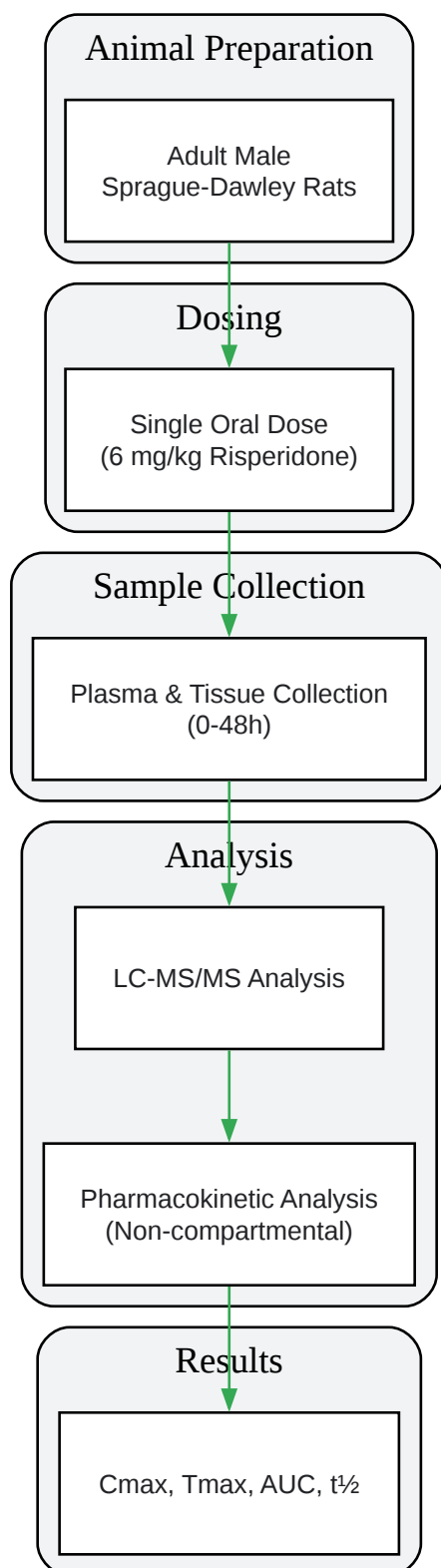
The data presented in the tables above are derived from a study conducted by Aravagiri and Marder (2002). The key methodologies employed in this study are detailed below.

Adult Animal Pharmacokinetic Study Protocol

- Subjects: Adult male Sprague-Dawley rats.
- Drug Administration: A single oral dose of 6 mg/kg of **risperidone** was administered.
- Sample Collection: Plasma and various tissues (brain, liver, lung, kidney, and spleen) were collected at predefined time points: pre-dose and at 0.5, 1, 2, 5, 6, 12, 24, 36, and 48 hours post-dose[3].
- Analytical Method: The concentrations of **risperidone** and its major metabolite, 9-hydroxy**risperidone**, in the collected samples were determined using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[3].
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including maximum concentration (C_{max}), time to reach maximum concentration (T_{max}), area under the concentration-time curve (AUC), and elimination half-life (t_{1/2})[3].

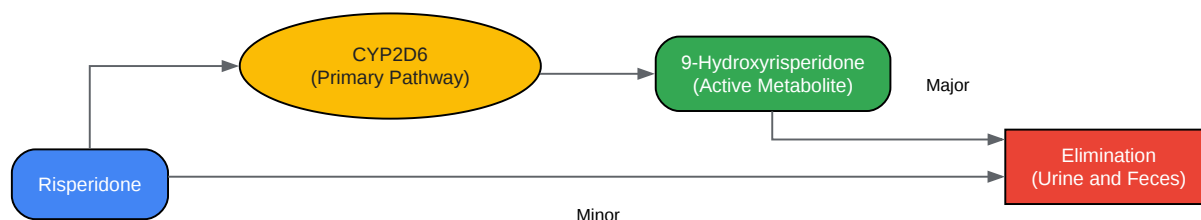
Visualizations

To aid in the understanding of the experimental processes and the metabolic pathway of **risperidone**, the following diagrams are provided.



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Pharmacokinetic Experimental Workflow



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References

- 1. RISPERDAL - Pharmacokinetics [njmedicalconnect.com]
- 2. Population pharmacokinetics of oral risperidone in children, adolescents and adults with psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain, plasma and tissue pharmacokinetics of risperidone and 9-hydroxyrisperidone after separate oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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